

BMS-199945: In Vitro Experimental Protocols for Influenza Virus Fusion Inhibition

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Compound of Interest

Compound Name: BMS-199945

Cat. No.: B1667182

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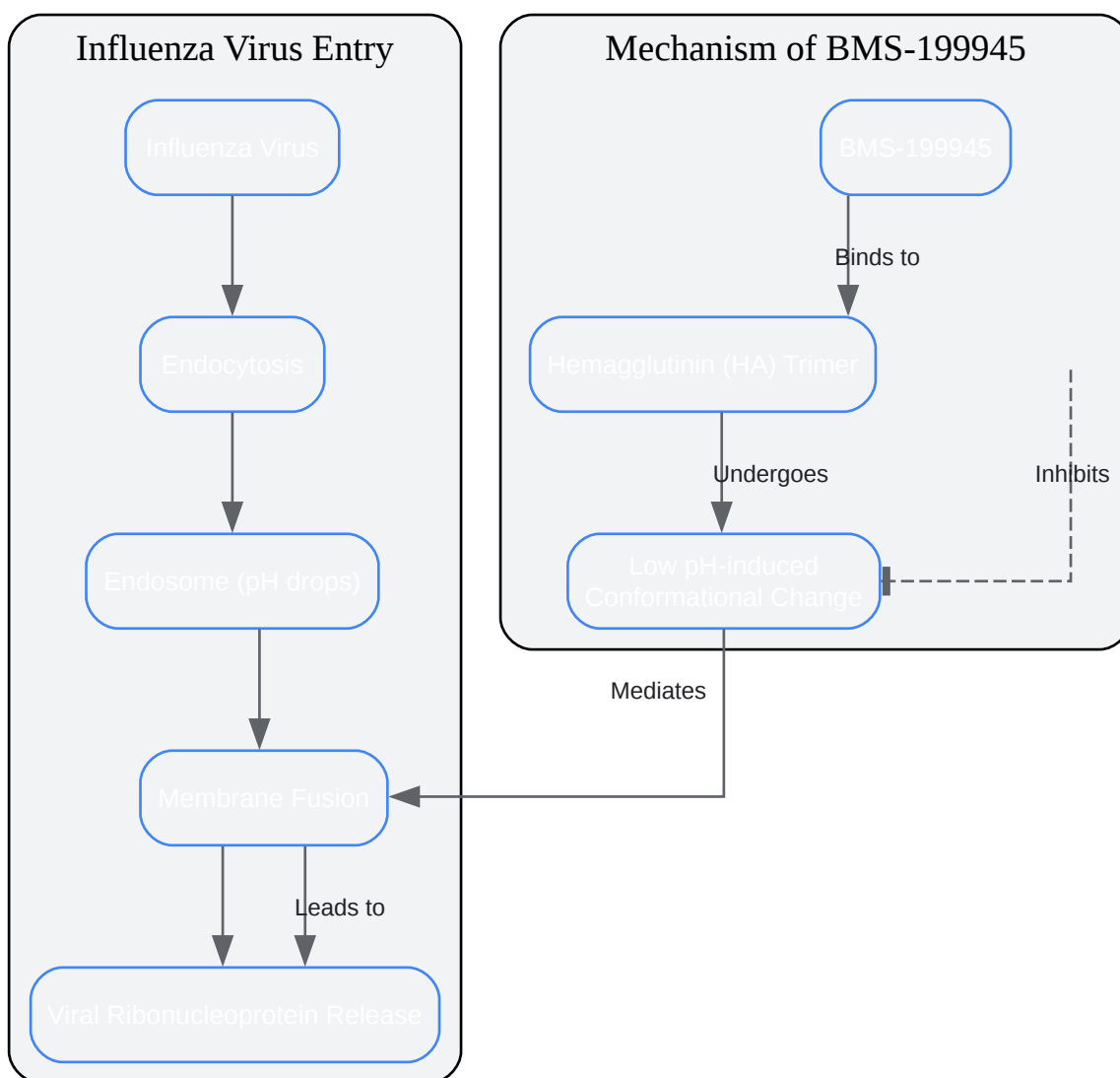
Abstract

BMS-199945 is a potent small molecule inhibitor of influenza virus fusion.[1][2][3] It targets the viral hemagglutinin (HA) protein, preventing the low pH-induced conformational changes necessary for the fusion of viral and endosomal membranes, a critical step in the viral lifecycle. [1][4] This document provides detailed application notes and protocols for key in vitro experiments to characterize the activity of **BMS-199945**, including a hemolysis inhibition assay and a trypsin protection assay.

Mechanism of Action

BMS-199945 is a member of a class of compounds that specifically interact with the HA protein of H1 and H2 subtype influenza viruses.[4] The binding of **BMS-199945** to the HA trimer stabilizes its pre-fusion conformation.[5] In the acidic environment of the endosome, the HA protein typically undergoes a significant structural rearrangement, exposing a "fusion peptide" that inserts into the endosomal membrane and mediates membrane fusion. **BMS-199945** inhibits this conformational change, thereby blocking viral entry into the host cell cytoplasm.[1][4]

Signaling Pathway Diagram



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Caption: Mechanism of influenza virus fusion and inhibition by **BMS-199945**.

Quantitative Data Summary

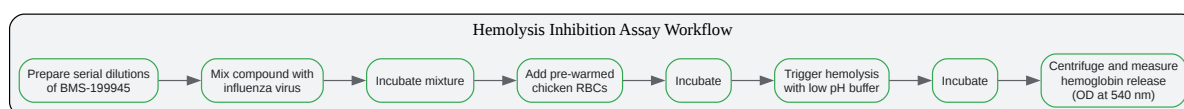
Assay	Virus Strain	IC50	Reference
Hemolysis Inhibition Assay	Influenza A/WSN/33	0.57 μ M	[2][3]
Trypsin Protection Assay	Influenza A/PR/8/34 (H1)	~1 μ M	[1]

Experimental Protocols

Hemolysis Inhibition Assay

This assay measures the ability of a compound to prevent the low pH-induced hemolysis of red blood cells (RBCs) by influenza virus.

Experimental Workflow



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Caption: Workflow for the hemolysis inhibition assay.

Materials:

- **BMS-199945**
- Influenza A virus (e.g., A/WSN/33)
- Fresh chicken red blood cells (RBCs)
- Phosphate-buffered saline (PBS)
- Sodium acetate buffer (0.5 M, pH 5.0)
- 96-well V-bottom plates
- Spectrophotometer

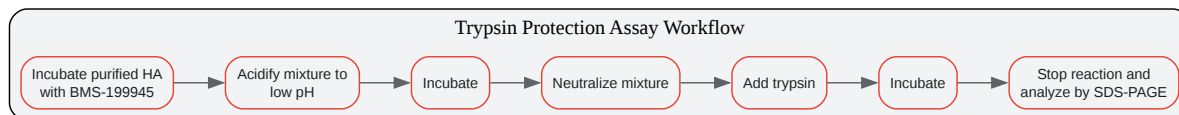
Protocol:

- Prepare a 2% (v/v) suspension of chicken RBCs in PBS. Wash the RBCs three times with PBS by centrifugation and resuspension.
- Prepare serial two-fold dilutions of **BMS-199945** in PBS in a 96-well plate.
- Add a standardized amount of influenza virus (predetermined to cause submaximal hemolysis) to each well containing the compound dilutions. Include virus-only (positive control) and RBC-only (negative control) wells.
- Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.^[6]
- Add the 2% chicken RBC suspension to each well and incubate at 37°C for 30 minutes.^[6]
- To induce hemolysis, add sodium acetate buffer (pH 5.0) to each well and mix gently.^[6]
- Incubate the plate at 37°C for 30 minutes to allow for HA-mediated hemolysis.^[6]
- Centrifuge the plate to pellet the intact RBCs.
- Carefully transfer the supernatant to a new flat-bottom 96-well plate.
- Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
- Calculate the percentage of hemolysis inhibition relative to the virus-only control and determine the IC₅₀ value.

Trypsin Protection Assay

This assay assesses the ability of **BMS-199945** to stabilize the HA protein in its native conformation at low pH, thereby protecting it from digestion by trypsin.

Experimental Workflow



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Caption: Workflow for the trypsin protection assay.

Materials:

- **BMS-199945**
- Purified influenza virus hemagglutinin (HA) trimer (e.g., from A/PR/8/34)
- Citrate buffer (0.25 M, pH 4.2)
- Tris-HCl (0.1 M, pH 10.0)
- TPCK-treated trypsin
- SDS-PAGE gels and reagents
- Densitometer

Protocol:

- Incubate purified HA (e.g., 4-6 µg) with varying concentrations of **BMS-199945** at 31°C for 15 minutes.[5]
- Adjust the pH of the mixture to approximately 5.0 by adding citrate buffer (pH 4.2).[6]
- Incubate at 37°C for 10 minutes to induce the conformational change in the absence of the inhibitor.[6]
- Neutralize the reaction by adding Tris-HCl (pH 10.0).[6]

- Add TPCK-treated trypsin (e.g., 2 µg) to the mixture and incubate at 37°C for 30 minutes. Only conformationally altered HA will be cleaved.[5][6]
- Stop the trypsin digestion by adding a loading buffer containing a protease inhibitor and boiling the samples.
- Analyze the digested HA fragments by SDS-PAGE.
- Visualize the protein bands (e.g., by Coomassie blue staining) and quantify the intensity of the intact and digested HA bands using densitometry to determine the IC50 for protection.

Conclusion

The in vitro assays described provide robust and reproducible methods for characterizing the inhibitory activity of **BMS-199945** against influenza virus fusion. The hemolysis inhibition assay offers a functional measure of the compound's ability to prevent virus-cell fusion, while the trypsin protection assay provides a more direct assessment of its interaction with and stabilization of the hemagglutinin protein. These protocols can be adapted for the screening and characterization of other potential influenza fusion inhibitors.

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